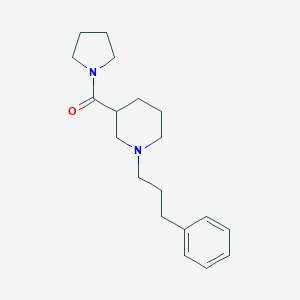![molecular formula C19H27F3N2O B247440 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine involves its binding to the dopamine D2 receptor. It acts as a partial agonist, meaning that it can activate the receptor to a certain extent, but not to the same degree as the endogenous ligand dopamine. This compound has been shown to modulate the activity of dopamine neurons in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine are primarily mediated by its interaction with the dopamine D2 receptor. It has been shown to increase the release of dopamine in certain brain regions, leading to an increase in locomotor activity and reward-seeking behavior. This compound has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which are involved in the regulation of mood, anxiety, and cognition.
实验室实验的优点和局限性
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine has several advantages for lab experiments. It has a high degree of selectivity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. Its partial agonist activity can make it difficult to interpret the results of experiments, as its effects may be different from those of full agonists or antagonists. Additionally, its high affinity for the dopamine D2 receptor may lead to off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine. One area of interest is the development of more selective ligands for the dopamine D2 receptor, which could help to clarify the role of this receptor in various neurological and psychiatric disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, which are also involved in the regulation of mood and behavior. Finally, the development of new animal models and behavioral assays could help to further elucidate the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine involves the reaction of 2,6-dimethylmorpholine with 1-[2-(trifluoromethyl)benzyl]-4-piperidinone in the presence of a reducing agent. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The resulting product is purified using various chromatographic techniques to obtain a high degree of purity.
科学研究应用
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been used as a tool to study the role of dopamine receptors in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
属性
产品名称 |
2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine |
|---|---|
分子式 |
C19H27F3N2O |
分子量 |
356.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H27F3N2O/c1-14-11-24(12-15(2)25-14)17-7-9-23(10-8-17)13-16-5-3-4-6-18(16)19(20,21)22/h3-6,14-15,17H,7-13H2,1-2H3 |
InChI 键 |
AOUKAAGBQSJMAJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
规范 SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)

![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)